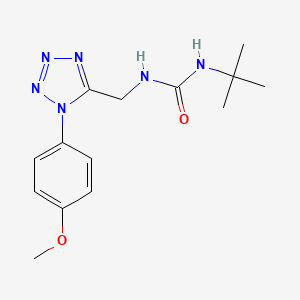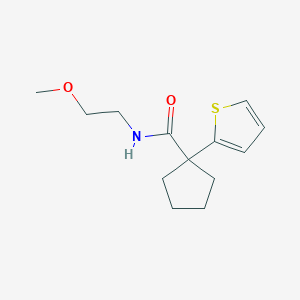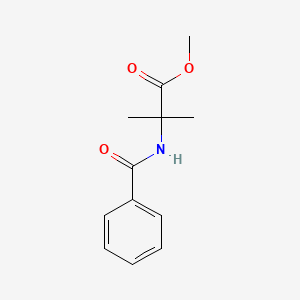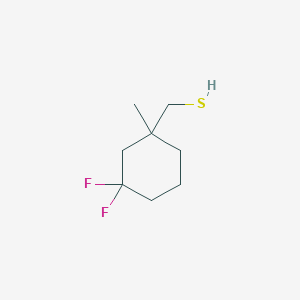![molecular formula C18H17FN2O2S B2951042 (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1390822-42-0](/img/structure/B2951042.png)
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide” is a chemical compound with a molecular formula of C10H12FN2 . It’s a derivative of 2-(5-Fluoro-1H-indol-3-yl)ethanaminium .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a fluorine atom attached to the 5-position of the indole ring .Physical And Chemical Properties Analysis
The compound has a boiling point of 346.0±27.0 °C at 760 mmHg and a flash point of 163.0±23.7 °C . It has a polar surface area of 43 Ų . The compound has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
Antiviral Activity
Indole derivatives, including those similar to the compound , have been found to possess antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound could potentially be used in the treatment of various types of cancer .
Inhibition of the Wnt Deacylase Notum
The compound has been found to inhibit the enzyme Notum . Notum is a carboxylesterase that can remove the lipid from Wnt and inactivate it. Inhibition of Notum can therefore upregulate Wnt signalling, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Antibacterial Activity
Sulfonamide-based compounds, including indole derivatives, have been found to possess antibacterial activity . This suggests that the compound could potentially be used in the treatment of bacterial infections .
Electrochemical Properties
Indole derivatives have been found to possess interesting electrochemical properties . By varying the electronic properties of the substitution, the anodic peak potential of the electrophore can be modified . This suggests potential applications in the field of electrochemistry .
Tubulin Inhibitors and Anticancer Agents
Indole derivatives have been synthesized and biologically evaluated for their microtubule-destabilising effects, and antiproliferative activities against the National Cancer Institute 60 (NCI60) human cancer cell line panel .
Optical, Thermal, and Electroluminescence Properties
Indole derivatives have been synthesized and studied for their optical, thermal, electroluminescence properties . Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
作用机制
Target of Action
The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is the tropomyosin-related kinase B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves as a neurotransmitter modulator, and participates in neuronal plasticity, which is essential for learning and memory .
Mode of Action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide acts as an activator of the TrkB receptor . It binds to the TrkB receptor, leading to its activation . This activation triggers a series of intracellular reactions that result in the survival, growth, and differentiation of neurons . Additionally, this compound has been found to inhibit the Notum enzyme, which can remove the lipid from Wnt and inactivate it . Therefore, inhibition of Notum can upregulate Wnt signaling .
Biochemical Pathways
The activation of the TrkB receptor leads to the initiation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation . The upregulation of Wnt signaling due to Notum inhibition also affects various cellular processes, including cell proliferation, migration, and differentiation .
Pharmacokinetics
The compound’s bioavailability is suggested by its observed biological effects when administered intraperitoneally .
Result of Action
The activation of the TrkB receptor by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has been shown to protect against vision loss from closed-globe ocular trauma . It appears to preserve contrast sensitivity better than other compounds . The upregulation of Wnt signaling due to Notum inhibition may also have various cellular effects, depending on the specific cell type and context .
属性
IUPAC Name |
(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQBWPVUBYNTI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)

![2-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)

![2-Chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide](/img/structure/B2950970.png)

![Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2950972.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2950975.png)

![2-{(Methylsulfanyl)[(3-pyridinylmethyl)amino]methylene}malononitrile](/img/structure/B2950981.png)
